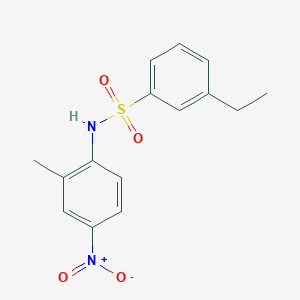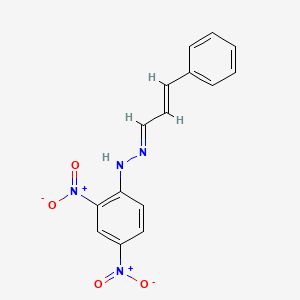![molecular formula C18H20N4O3 B15015619 (3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B15015619.png)
(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a butanamide backbone, and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenyl Acetamide: This involves the reaction of 2-methylphenol with acetic anhydride to form 2-(2-methylphenoxy)acetic acid, which is then converted to its acetamide derivative.
Coupling with Pyridine Derivative: The acetamide derivative is then coupled with a pyridine derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE: Similar structure but with a different position of the pyridine ring.
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-4-YL)BUTANAMIDE: Another isomer with the pyridine ring in a different position.
Uniqueness
The uniqueness of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C18H20N4O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C18H20N4O3/c1-13-6-3-4-8-16(13)25-12-18(24)22-21-14(2)10-17(23)20-15-7-5-9-19-11-15/h3-9,11H,10,12H2,1-2H3,(H,20,23)(H,22,24)/b21-14+ |
Clé InChI |
DKALSMLTKTZJEW-KGENOOAVSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B15015562.png)
![O-{3-[(4-fluorophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15015568.png)

![3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B15015575.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B15015585.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15015603.png)
![(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15015612.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15015626.png)
![2-[(2-methylphenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B15015630.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B15015636.png)
